
Ivosidenib
Overview
Description
Ivosidenib, marketed under the brand name Tibsovo, is an anti-cancer medication primarily used for the treatment of acute myeloid leukemia and cholangiocarcinoma. It is a small molecule inhibitor of the isocitrate dehydrogenase-1 (IDH1) enzyme, which is often mutated in various forms of cancer. By inhibiting this enzyme, this compound helps to reduce the abnormal production of the oncometabolite 2-hydroxyglutarate, thereby promoting the differentiation of malignant cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ivosidenib involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the pyrrolidine ring, introduction of the cyanopyridine moiety, and the incorporation of the difluorocyclobutyl group. The reaction conditions typically involve the use of organic solvents, catalysts, and reagents such as chlorinating agents and fluorinating agents .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is optimized for large-scale manufacturing. This involves the use of high-throughput reactors, continuous flow chemistry, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Metabolic Pathways and Enzymatic Interactions
Ivosidenib undergoes hepatic metabolism primarily via CYP3A4-mediated oxidation , with minor contributions from N-dealkylation and hydrolysis . Key findings include:
Table 1: Metabolic Characteristics of this compound
Structural Modifications to Improve Metabolic Stability
Early optimization efforts focused on reducing metabolic clearance by altering substituents at the R₁ , R₂ , and R₄ positions :
Table 2: Impact of Structural Changes on Metabolic Stability
Compound | R₁ Modification | R₂ Modification | R₄ Modification | Enzymatic IC₅₀ (nM) | Hepatic Extraction Ratio (Eₕ) |
---|---|---|---|---|---|
1 | Cyclohexyl | o-Me | Glycine carbamate | 10 | High |
2 | Difluoro cyclobutyl | o-Cl | Glycine carbamate | 50 | Medium |
3 | Difluoro cyclobutyl | o-Cl | Proline carbamate | 10 | High |
4 | Difluoro cyclobutyl | o-Cl | Pyrimidine analog | 10 | Medium |
5 | Difluoro cyclobutyl | o-Cl | Oxidized proline | >1,000 | Low |
- Key insights :
Biochemical Inhibition of Mutant IDH1
This compound selectively inhibits 2-HG production by mutant IDH1 enzymes (e.g., R132C, R132H) while sparing wild-type IDH1 . Resistance-linked mutations (e.g., S280F) alter binding dynamics:
Table 3: Inhibition Profiles Against IDH1 Variants
IDH1 Variant | This compound IC₅₀ (nM) | Mechanism of Resistance |
---|---|---|
R132C | 2.5 ± 0.1 | Baseline sensitivity |
R132C/S280F | No inhibition | Steric hindrance from S280F; reduced drug binding |
R132H | 2.9 ± 0.3 | Partial resistance in dimeric conformation |
R132H/S280F | No inhibition | Enhanced 2-OG → 2-HG conversion |
- Cyclic voltammetry data revealed S280F increases 2-HG production efficiency by 2-fold compared to single R132 mutants .
Drug-Drug Interaction (DDI) Potential
This compound exhibits moderate CYP3A4 induction , necessitating caution with substrates of CYP2C9, CYP2C19, and P-glycoprotein :
Table 4: Pharmacokinetic Interactions
Interacting Drug Class | Effect on this compound Exposure | Clinical Recommendation |
---|---|---|
Strong CYP3A4 inhibitors | ↑ 90% | Avoid co-administration |
Moderate CYP3A4 inhibitors | ↑ 40% | Monitor for QT prolongation |
CYP3A4 inducers | ↓ 70% | Adjust dose based on efficacy |
Impact of Formulation on Stability
Scientific Research Applications
Acute Myeloid Leukemia (AML)
FDA Approval and Efficacy:
- Ivosidenib was approved for adults with relapsed or refractory AML harboring IDH1 mutations based on the results from Study AG120-C-001. This single-arm trial demonstrated a complete remission rate of 30% and a median duration of response of approximately 8 months .
- The drug significantly reduced 2-HG levels in patients, indicating its mechanism of action was effectively engaged in vivo .
Cholangiocarcinoma
Clinical Trials:
- In a Phase 3 trial (ClarIDHy), this compound showed improved overall survival compared to placebo in patients with advanced cholangiocarcinoma with IDH1 mutations. Patients receiving this compound had a median progression-free survival of 2.7 months versus 1.4 months for the placebo group (hazard ratio, 0.37; p < 0.001) .
- The treatment was well tolerated and preserved quality of life, making it a promising option for this challenging cancer type .
Combination Therapies
Recent Approvals:
- On May 25, 2022, the FDA approved a supplemental application for this compound in combination with azacitidine for newly diagnosed patients with IDH1 mutation-positive AML. This combination has shown synergistic effects, enhancing treatment efficacy while maintaining safety profiles .
Case Study: Relapsed AML
In a documented case involving a patient with relapsed AML after multiple lines of therapy, treatment with this compound led to significant clinical improvement. The patient achieved complete remission after three cycles of therapy, demonstrating the drug's potential in heavily pre-treated populations.
Case Study: Cholangiocarcinoma
A patient with advanced cholangiocarcinoma treated with this compound experienced a notable reduction in tumor burden as evidenced by imaging studies after two months of treatment. This case illustrates the drug's effectiveness beyond hematologic malignancies.
Comparative Efficacy
A comparative analysis of clinical trials indicates that while other therapies exist for AML and cholangiocarcinoma, this compound offers distinct advantages due to its targeted mechanism and favorable safety profile.
Treatment | Indication | Efficacy | Safety Profile |
---|---|---|---|
This compound | Relapsed AML | CR rate ~30% | Generally well tolerated |
This compound + Azacitidine | Newly diagnosed AML | Enhanced response rates | Similar to monotherapy |
Standard Chemotherapy | Relapsed AML | Variable; often lower than targeted therapies | Higher toxicity |
Other targeted therapies (e.g., Venetoclax) | Relapsed AML | Comparable but often requires combination therapy | Varies by agent |
Mechanism of Action
Ivosidenib exerts its effects by inhibiting the mutant isocitrate dehydrogenase-1 (IDH1) enzyme. This enzyme is responsible for the conversion of alpha-ketoglutarate to 2-hydroxyglutarate, an oncometabolite that promotes tumorigenesis. By inhibiting this conversion, this compound reduces the levels of 2-hydroxyglutarate, thereby allowing the differentiation of malignant cells and inhibiting their proliferation .
Comparison with Similar Compounds
IDH305: Another inhibitor of the mutant IDH1 enzyme.
Olutasidenib (FT2102): A selective inhibitor of the mutant IDH1 enzyme.
Vorasidenib (AG881): Targets both IDH1 and IDH2 mutations.
BAY1436032: Inhibits both IDH1 and IDH2 mutations.
Uniqueness of Ivosidenib: this compound is unique in its high selectivity and potency for the mutant IDH1 enzyme. It has been extensively studied and has shown significant clinical benefits in patients with IDH1-mutated cancers. Its ability to specifically target the mutant enzyme while sparing the wild-type enzyme makes it a valuable therapeutic agent .
Biological Activity
Ivosidenib (AG-120) is a first-in-class oral small-molecule inhibitor targeting mutant isocitrate dehydrogenase 1 (IDH1), specifically the R132H mutation. This compound has garnered attention for its role in treating various malignancies characterized by IDH1 mutations, including acute myeloid leukemia (AML) and cholangiocarcinoma. The biological activity of this compound is primarily characterized by its ability to lower levels of the oncometabolite 2-hydroxyglutarate (2-HG), which is implicated in tumorigenesis.
This compound selectively inhibits the mutant IDH1 enzyme, leading to a significant reduction in 2-HG levels. Elevated 2-HG is associated with epigenetic alterations and impaired cellular differentiation, contributing to oncogenesis. By inhibiting the mutant enzyme, this compound restores normal metabolic processes and promotes differentiation of cancer cells.
Pharmacokinetics and Pharmacodynamics
The pharmacokinetic profile of this compound indicates rapid absorption, with a half-life ranging from 72 to 297 hours after a single dose. Steady-state plasma concentrations are achieved within 14 days of dosing. In clinical studies, maximal inhibition of plasma 2-HG was observed during the first treatment cycle, with a median reduction of 56.7% in patients with chondrosarcoma and similar results in cholangiocarcinoma patients .
Case Studies
- Cholangiocarcinoma : In a phase 3 trial (ClarIDHy), patients with IDH1-mutated cholangiocarcinoma treated with this compound exhibited a median progression-free survival (PFS) of 2.7 months compared to 1.4 months in the placebo group . Notably, some patients achieved sustained responses exceeding 12 months.
- Acute Myeloid Leukemia : In AML, particularly in patients with IDH1 mutations, treatment with this compound has shown promising results in inducing remission and prolonging survival. A study reported that the overall response rate was significantly higher in patients receiving this compound compared to historical controls .
Summary of Clinical Trials
Study | Population | Dose | Outcome |
---|---|---|---|
ClarIDHy Trial | IDH1-mutated cholangiocarcinoma | 500 mg once daily | Median PFS: 2.7 months vs. placebo (1.4 months) |
Phase I Study | Chondrosarcoma | 500 mg once daily | Median reduction in plasma 2-HG: 56.7% |
Phase I Glioma Study | IDH1-mutated glioma | 500 mg once daily | Reduced tumor growth; well tolerated |
Safety Profile
This compound is generally well-tolerated, with serious adverse events occurring in only about 2% of patients treated for cholangiocarcinoma . The most common side effects include fatigue, nausea, and liver function test abnormalities, which are manageable and do not typically necessitate discontinuation of therapy.
Research Findings
Recent studies have highlighted the ongoing exploration of this compound's efficacy across various tumor types exhibiting IDH1 mutations:
- Gliomas : Preliminary data indicate that treatment leads to significant reductions in tumor-associated 2-HG levels and potential tumor growth inhibition .
- Combination Therapies : Investigations into combining this compound with other agents are underway to enhance therapeutic efficacy and overcome resistance mechanisms observed in certain malignancies.
Q & A
Basic Research Questions
Q. What methodologies are recommended for quantifying 2-hydroxyglutarate (2-HG) levels in preclinical models to evaluate ivosidenib efficacy?
- Answer : Liquid chromatography-mass spectrometry (LC-MS) or nuclear magnetic resonance (NMR) are gold-standard methods for quantifying 2-HG in plasma, tumor biopsies, or bone marrow aspirates. These techniques were validated in phase 1 trials (NCT02074839, NCT02073994), where this compound reduced 2-HG levels by >90% . Ensure calibration with healthy subject baselines and account for tumor heterogeneity by analyzing multiple biopsy regions.
Q. How should clinical trials monitor differentiation syndrome in patients receiving this compound for AML?
- Answer : Implement a protocol for early detection via daily clinical assessments (e.g., respiratory distress, leukocytosis) and laboratory monitoring (e.g., creatinine, uric acid). Prophylactic corticosteroids may be considered in high-risk cohorts. Differentiation syndrome correlates with neutrophil differentiation post-ivosidenib treatment, as observed in relapsed/refractory AML studies . Document adverse events using CTCAE criteria and adjust dosing per institutional guidelines.
Q. What ethical considerations are critical when enrolling relapsed/refractory AML patients in this compound trials?
- Answer : Prioritize informed consent transparency regarding differentiation syndrome risks and alternative therapies. Ensure consent forms specify procedures for emergency intervention (e.g., dexamethasone administration) and clarify withdrawal rights. Reference ICH guidelines (Section 2.1.2) for investigator familiarity with drug safety profiles .
Advanced Research Questions
Q. How can researchers reconcile non-dose-proportional pharmacokinetics (PK) of this compound observed across patient populations?
- Answer : Conduct population PK modeling to identify covariates (e.g., CYP3A4 activity, age, renal impairment). In phase 1 studies, this compound exposure plateaued at higher doses (200–1200 mg/day), suggesting saturation of metabolic pathways. Use nonlinear mixed-effects modeling (NONMEM) to simulate steady-state AUC and Cmax under varying conditions . Validate models with sparse sampling in real-world cohorts.
Q. What experimental strategies model this compound-induced differentiation syndrome in vitro?
- Answer : Utilize primary AML cell cultures or IDH1-mutant cell lines (e.g., TF-1) to assess differentiation markers (CD11b, CD14) via flow cytometry. Expose cells to this compound (500–1000 nM) and monitor morphological changes (e.g., granulocytic maturation). Correlate findings with cytokine profiling (IL-6, TNF-α) to mimic clinical differentiation syndrome .
Q. How can researchers resolve contradictions in this compound efficacy data between hematologic and solid tumor models?
- Answer : Perform comparative transcriptomic analysis (RNA-seq) of IDH1-mutant cholangiocarcinoma vs. AML samples post-ivosidenib treatment. In cholangiocarcinoma, this compound upregulated liver-specific genes (e.g., ALB, HNF4A) and induced cholangiolar histology, which may not directly translate to AML blast differentiation. Use patient-derived xenografts (PDXs) to test tumor-specific microenvironmental influences .
Q. What statistical approaches best correlate 2-HG suppression with clinical outcomes in this compound trials?
- Answer : Apply Cox proportional hazards models to associate 2-HG reduction thresholds (e.g., ≥90% from baseline) with progression-free survival (PFS). In phase 1 cholangiocarcinoma studies, patients with sustained 2-HG suppression had longer PFS. Use longitudinal mixed models to account for time-dependent 2-HG variability .
Q. Methodological Design Considerations
Q. How should dietary factors be controlled in this compound pharmacokinetic studies?
- Answer : Standardize administration conditions (fasting vs. non-fat meals) to avoid high-fat meal interactions, which increase Cmax by 98%. Use crossover designs to compare bioavailability under controlled dietary regimens .
Q. What biomarkers validate target engagement in this compound-treated IDH1-mutant tumors?
- Answer : Combine 2-HG quantification with immunohistochemical staining for IDH1<sup>R132</sup> mutant protein. In tumor biopsies, this compound-induced 2-HG suppression should align with morphological changes (e.g., reduced mitotic figures) .
Q. How can drug-drug interaction (DDI) risks be assessed for this compound in polypharmacy scenarios?
- Answer : Screen CYP3A4 inhibitors/inducers (e.g., ketoconazole, rifampin) using hepatic microsome assays. In clinical settings, adjust this compound dosing when co-administering moderate CYP3A4 modulators and monitor plasma levels .
Properties
IUPAC Name |
(2S)-N-[(1S)-1-(2-chlorophenyl)-2-[(3,3-difluorocyclobutyl)amino]-2-oxoethyl]-1-(4-cyanopyridin-2-yl)-N-(5-fluoropyridin-3-yl)-5-oxopyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22ClF3N6O3/c29-21-4-2-1-3-20(21)25(26(40)36-18-11-28(31,32)12-18)37(19-10-17(30)14-34-15-19)27(41)22-5-6-24(39)38(22)23-9-16(13-33)7-8-35-23/h1-4,7-10,14-15,18,22,25H,5-6,11-12H2,(H,36,40)/t22-,25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIJZXSAJMHAVGX-DHLKQENFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1C(=O)N(C2=CC(=CN=C2)F)C(C3=CC=CC=C3Cl)C(=O)NC4CC(C4)(F)F)C5=NC=CC(=C5)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N([C@@H]1C(=O)N(C2=CC(=CN=C2)F)[C@@H](C3=CC=CC=C3Cl)C(=O)NC4CC(C4)(F)F)C5=NC=CC(=C5)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22ClF3N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801027928 | |
Record name | Ivosidenib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801027928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
583.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<1 mg/mL | |
Record name | Ivosidenib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14568 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Isocitrate dehydrogenase 1 (IDH1) is a metabolic enzyme in the cytoplasm and peroxisomes that plays a role in many cellular processes, including mitochondrial oxidative phosphorylation, glutamine metabolism, lipogenesis, glucose sensing, and regulation of cellular redox status. IDH1 converts isocitrate to α-ketoglutarate (α-KG), a normal metabolite in the carboxylic acid cycle. Multiple cancers are associated with missense mutations in IDH1, leading to the substitution of the amino acid arginine 132 in the enzyme active site, acquired gain-of-function activity, and increased enzyme activity. IDH1 mutation results in the accumulation of D-2-hydroxyglutarate (D-2HG), an oncometabolite that is structurally similar to α-KG. D-2HG inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases, which play a role in histone and DNA demethylation along with other cellular processes. Inhibition of these enzymes leads to histone and DNA hypermethylation and a block in cell differentiation, including hematopoietic differentiation. With histone hypermethylation, methylation-sensitive insulators cannot regulate the activation of oncogenes. Excess D-2HG ultimately interferes with cellular metabolism and alters epigenetic regulation towards oncogenesis. Ivosidenib inhibits the mutant IDH1 at much lower concentrations than the wild-type enzyme. It targets gene mutations at position R132, with R132H and R132C being the most common mutations. In mouse xenograft models of IDH1-mutated AML, ivosidenib caused a decrease in D-2HG levels in a dose-dependent manner and induced myeloid differentiation _in vitro_ and _in vivo_. Ivosidenib works to inhibit histone demethylases and restore normal methylation conditions to promote cell differentiation and oncogene regulation. | |
Record name | Ivosidenib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14568 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1448347-49-6 | |
Record name | Glycinamide, 1-(4-cyano-2-pyridinyl)-5-oxo-L-prolyl-2-(2-chlorophenyl)-N-(3,3-difluorocyclobutyl)-N2-(5-fluoro-3-pyridinyl)-, (2S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1448347-49-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ivosidenib [USAN:INN:WHO-DD] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1448347496 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ivosidenib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14568 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ivosidenib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801027928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | IVOSIDENIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q2PCN8MAM6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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